N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking a 2,5-dimethoxyphenyl group to a 1,3-dioxo-isoindole moiety. The 2,5-dimethoxyphenyl substituent provides electron-donating methoxy groups at the 2- and 5-positions of the aromatic ring, which may influence solubility, bioavailability, and receptor interactions. The isoindole-dione group is a planar, electron-deficient heterocycle often associated with hydrogen bonding and π-π stacking interactions, which are critical for biological activity in pharmaceuticals.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11(21-18(23)13-6-4-5-7-14(13)19(21)24)17(22)20-15-10-12(25-2)8-9-16(15)26-3/h4-11H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVSFPIVPDWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
- CAS Number : Not specified in the search results but can be derived from its structural formula.
The compound exhibits various biological activities attributed to its structural characteristics. The presence of the dioxoisoindole moiety suggests potential interactions with biological targets such as enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms
- Enzyme Inhibition : The isoindole structure may inhibit certain kinases or phosphatases involved in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for specific receptors, including those involved in neurotransmission and pain pathways.
Biological Activity
Research indicates that this compound has shown promise in several biological assays:
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, potentially beneficial for conditions such as epilepsy or neurodegenerative diseases. The compound has been evaluated in models of oxidative stress and excitotoxicity.
ADME-Tox Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application:
- Absorption : Expected to have good oral bioavailability based on structural similarity to other bioactive compounds.
- Distribution : Likely to penetrate the blood-brain barrier due to its lipophilic nature.
- Metabolism : Requires further investigation; however, similar compounds show metabolic stability.
- Excretion : Predicted renal excretion based on molecular weight and structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, differing in substituents, chain length, or biological targets:
Key Comparative Insights
Substituent Effects on Activity: Aromatic Substitution: The 2,5-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxy substitution in Rip-B and the chlorophenyl group in CPPHA . Chain Length: Propanamide (3-carbon chain) in the target compound vs. butanamide (4-carbon) in phthalimide-GABA hybrids may affect conformational flexibility and pharmacokinetics.
Biological Applications: Antisickling Agents: C1–C6 demonstrate that isoindole-dione derivatives can be optimized for reduced genotoxicity while retaining therapeutic efficacy, a critical consideration for sickle cell disease drug development. Central Nervous System (CNS) Targets: Phthalimide-GABA hybrids and CPPHA highlight the isoindole-dione moiety’s versatility in modulating diverse targets (e.g., anticonvulsants, glutamate receptors).
Safety Profiles: Compounds C1–C6 exhibit superior safety profiles compared to HU, with genotoxicity metrics below clinically relevant thresholds. This suggests that the target compound, if structurally optimized, may also show reduced off-target effects.
Synthetic Accessibility :
- The tert-butyl derivative and sulfonamide analogs illustrate the feasibility of modifying the isoindole-dione core for diverse applications, though biological testing remains essential for validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-isoindol-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling a 2,5-dimethoxyaniline derivative with a phthalimide-containing propanoyl chloride. Key steps include halogen displacement (e.g., bromohexyl intermediates reacting with sodium sulfite to form sulfonates ) and amidation under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (e.g., reflux in ethanol for sulfonate formation ), and purification via crystallization or column chromatography. Yields improve with slow addition of reagents like phosphorus pentachloride (PCl₅) for sulfonyl chloride intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use 1H NMR to confirm the presence of methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.8 ppm), and amide NH (δ 8.0–10.0 ppm). LCMS (ESI) can verify molecular weight (e.g., [M+H]+ peaks ~400–500 m/z range ). Purity is assessed via HPLC with UV detection (λ ~254 nm) and comparison to reference standards. For crystalline derivatives, X-ray diffraction resolves stereochemistry .
Q. What solubility and stability considerations are critical for experimental handling?
- Methodological Answer : The compound’s hydrophobicity (due to aromatic and isoindole moieties) limits aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays . Stability studies under varying pH (4–9) and temperature (4°C to 40°C) are essential; degradation products (e.g., hydrolyzed amides) can be monitored via TLC or LCMS .
Advanced Research Questions
Q. What strategies are effective in analyzing and resolving contradictory data in biological activity assays?
- Methodological Answer : Contradictions in bioactivity (e.g., anticonvulsant vs. neurotoxic effects) require dose-response profiling and receptor-binding assays (e.g., GABA-A receptor modulation for anticonvulsant activity ). Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking to predict interactions with targets like cyclooxygenases . Confounding factors (e.g., solvent effects) are minimized by standardizing assay protocols across replicates.
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?
- Methodological Answer : Systematic modifications include:
- Isoindole ring substitution : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity for covalent binding .
- Methoxy group positioning : 2,5-Dimethoxy vs. 3,4-dimethoxy analogs alter steric hindrance and π-π stacking .
- Amide linker variation : Replacing propanamide with butanamide improves metabolic stability .
In vitro cytotoxicity (e.g., MTT assays on cancer cell lines) and in silico ADMET predictions guide prioritization .
Q. What advanced analytical techniques are recommended for detecting degradation products or impurities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies low-abundance impurities (e.g., sulfonyl chloride byproducts ). NMR relaxation experiments (e.g., T₁/T₂ measurements) detect conformational changes in degraded samples. For quantification, UPLC-PDA paired with charged aerosol detection (CAD) ensures sensitivity for non-UV-active impurities .
Q. How can protein-binding interactions (e.g., with BSA) be rigorously studied to infer pharmacokinetic behavior?
- Methodological Answer : Employ multi-spectroscopic approaches :
- Fluorescence quenching to calculate binding constants (Kₐ ~10⁴–10⁶ M⁻¹) and thermodynamic parameters (ΔG, ΔH) .
- Circular dichroism (CD) to monitor secondary structural changes in BSA upon compound binding.
- Molecular dynamics simulations to map binding sites (e.g., Sudlow’s site I/II) and residence times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
